molecular formula C16H12N4 B12600400 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- CAS No. 645417-82-9

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-

Cat. No.: B12600400
CAS No.: 645417-82-9
M. Wt: 260.29 g/mol
InChI Key: IHMSUPGBZMYZKQ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a pyridinyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable solvent such as ethylene glycol . The reaction typically requires heating for a few hours to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- is unique due to its specific substitution pattern and the presence of both pyrazole and isoquinoline rings

Properties

CAS No.

645417-82-9

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

3-methyl-5-pyridin-3-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H12N4/c1-10-14-16(20-19-10)13-7-3-2-6-12(13)15(18-14)11-5-4-8-17-9-11/h2-9H,1H3,(H,19,20)

InChI Key

IHMSUPGBZMYZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CN=CC=C4

Origin of Product

United States

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